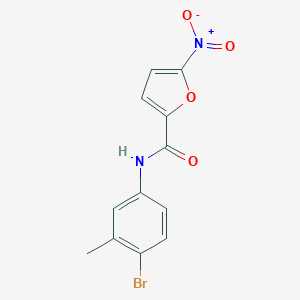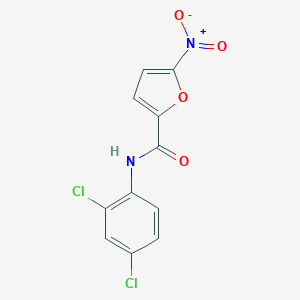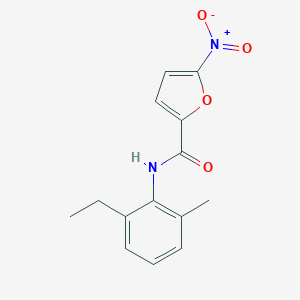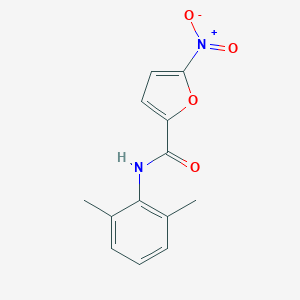![molecular formula C21H23N3O2 B251981 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has been extensively studied in the field of pharmacology. This compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University, and has since been used for scientific research purposes.
Mecanismo De Acción
JWH-018 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, JWH-018 activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the physiological and psychological effects associated with cannabinoid use.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, reduced body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are similar to those produced by cannabis, although JWH-018 is generally considered to be more potent than natural cannabinoids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using JWH-018 in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, JWH-018 also has several limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving JWH-018. One area of interest is the development of novel compounds that target the cannabinoid receptor system with greater selectivity and potency. Additionally, researchers may explore the use of JWH-018 in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, further studies may be conducted to better understand the long-term effects of JWH-018 on the brain and body.
Métodos De Síntesis
The synthesis of JWH-018 involves several steps, including the reaction of 1H-indole-2-carboxylic acid with 3,4-dimethylbenzoyl chloride to form the intermediate compound, which is then reacted with propylamine to yield the final product. The overall yield of this process is relatively low, making JWH-018 a challenging compound to synthesize.
Aplicaciones Científicas De Investigación
JWH-018 has been widely used in scientific research to study the cannabinoid receptor system. This compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabis. By studying the effects of JWH-018 on the CB1 receptor, researchers can better understand the mechanisms underlying the effects of cannabis.
Propiedades
Fórmula molecular |
C21H23N3O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-17(12-15(14)2)20(25)22-10-5-11-23-21(26)19-13-16-6-3-4-7-18(16)24-19/h3-4,6-9,12-13,24H,5,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Clave InChI |
MEPHQBWRBNCHLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)



![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)